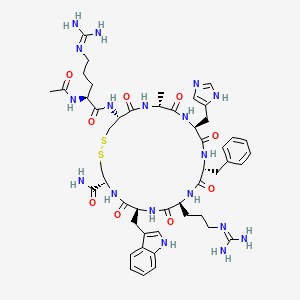
PTP1B-IN-18K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTP1B-IN-18K is a novel non-competitive potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Aplicaciones Científicas De Investigación
1. Impact on Insulin and Leptin Signaling
Protein tyrosine phosphatase 1B (PTP1B) plays a crucial role as a negative regulator of insulin and leptin signaling pathways. This characteristic makes PTP1B an attractive therapeutic target in conditions like type II diabetes and obesity. Research indicates that PTP1B interactions with phosphotyrosine substrates can be altered by specific point mutations, potentially leading to increased substrate binding, which has implications for managing these metabolic disorders (Liu, Wang, Sun, & Zhao, 2014).
2. Role in Cancer Progression
Studies have shown that PTP1B is overexpressed in a subset of human breast cancers, particularly those overexpressing HER2/Neu. This overexpression is significantly associated with breast cancer and suggests that PTP1B may play a role in tumor progression. The discovery of PTP1B's involvement in cancer provides insights into its potential as a target for therapeutic intervention in oncology (Wiener et al., 1994).
3. Regulation by Sumoylation
PTP1B's activity is modulated by sumoylation, a post-translational modification process. Sumoylation of PTP1B affects its catalytic activity and its influence on insulin receptor signaling, highlighting the complexity of its regulation and its potential as a target for treating metabolic disorders (Dadke et al., 2007).
4. Interaction with Growth Factor Receptors
PTP1B is involved in the dephosphorylation of key receptor tyrosine kinases, like the epidermal growth factor (EGF) receptor. This interaction suggests that PTP1B plays a role in regulating the activation of these receptors, which has implications for both cancer biology and the development of targeted therapies (Bentires-Alj & Neel, 2007).
5. Dual Role in Metabolism and Oncogenesis
PTP1B has a complex role as both a negative regulator in metabolic pathways and a positive factor in tumorigenesis. This duality highlights its potential as a therapeutic target for various conditions, including diabetes, obesity, and certain cancers (Yip, Saha, & Chernoff, 2010).
6. Influence on Neuroinflammation
PTP1B has been identified as a positive regulator of neuroinflammation. This role in the central nervous system suggests its potential as a therapeutic target for neuroinflammatory and neurodegenerative diseases (Song et al., 2016).
Propiedades
Nombre del producto |
PTP1B-IN-18K |
|---|---|
Fórmula molecular |
C25H27NO3S2 |
Peso molecular |
453.615 |
Nombre IUPAC |
4-((([1,1'-Biphenyl]-4-ylmethyl)thio)methyl)-N-(butylsulfonyl)benzamide |
InChI |
InChI=1S/C25H27NO3S2/c1-2-3-17-31(28,29)26-25(27)24-15-11-21(12-16-24)19-30-18-20-9-13-23(14-10-20)22-7-5-4-6-8-22/h4-16H,2-3,17-19H2,1H3,(H,26,27) |
Clave InChI |
HNGRJTNBBBAWSU-UHFFFAOYSA-N |
SMILES |
O=C(NS(=O)(CCCC)=O)C1=CC=C(CSCC2=CC=C(C3=CC=CC=C3)C=C2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PTP1B-IN-18K; PTP1B-IN-18K; PTP1B-IN-18K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)
![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)


![3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)